![molecular formula C18H18FN5OS B2805095 2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone CAS No. 894058-37-8](/img/structure/B2805095.png)
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone” is a complex organic molecule. It contains a fluorophenyl group, a triazolopyridazine ring, and a piperidinylethanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a fluorophenyl group, a triazolopyridazine ring, and a piperidinylethanone group contribute to its unique properties . Further analysis would require more specific data or computational modeling.Aplicaciones Científicas De Investigación
Antagonist Activity and Drug Synthesis
- A study by Watanabe et al. (1992) explored the synthesis and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds with a similar structure to the one . These derivatives showed potent 5-HT2 antagonist activity, indicating potential applications in neurological and psychiatric disorders treatment Watanabe et al., 1992.
P2X7 Antagonist for Mood Disorders
- Research by Chrovian et al. (2018) on the discovery, synthesis, and preclinical profiling of a P2X7 antagonist clinical candidate demonstrates the potential of structurally related compounds in treating mood disorders. The study emphasizes the significance of dipolar cycloaddition reactions in accessing novel compounds for clinical evaluation Chrovian et al., 2018.
Androgen Receptor Downregulator for Prostate Cancer
- Bradbury et al. (2013) reported the discovery of AZD3514, an androgen receptor downregulator for the treatment of advanced prostate cancer. This research illustrates the therapeutic applications of triazolopyridazine derivatives in oncology, particularly in hormone-driven cancers Bradbury et al., 2013.
Antidiabetic Drug Development
- A study by Bindu et al. (2019) on the synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. This research highlights the compound's potential as a novel class of anti-diabetic medications Bindu et al., 2019.
Antimicrobial and Antifungal Activities
- The synthesis and antimicrobial activities of various 1,2,4-triazole derivatives were explored by Demirbaş et al. (2010), demonstrating the broad potential of triazolopyridazine derivatives in addressing bacterial and fungal infections Demirbaş et al., 2010.
PI3K Inhibitors for Cancer Treatment
- Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3K inhibitor by replacing the acetamide group with an alkylurea. This modification aimed at enhancing anticancer effects while reducing toxicity, showcasing the compound's relevance in cancer therapy Wang et al., 2015.
Propiedades
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5OS/c19-14-6-4-13(5-7-14)15-8-9-16-20-21-18(24(16)22-15)26-12-17(25)23-10-2-1-3-11-23/h4-9H,1-3,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCUALNXXDPDNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.